molecular formula C10H19ClO5 B8114844 2,5,8,11-Tetraoxatetradecan-14-oyl chloride

2,5,8,11-Tetraoxatetradecan-14-oyl chloride

Cat. No.: B8114844
M. Wt: 254.71 g/mol
InChI Key: SGLAPNJROIALSZ-UHFFFAOYSA-N
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Description

2,5,8,11-Tetraoxatetradecan-14-oyl chloride is a chemical compound with the molecular formula C10H19ClO5. It is known for its unique structure, which includes multiple ether linkages and a terminal acyl chloride group. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5,8,11-Tetraoxatetradecan-14-oyl chloride can be synthesized from 2,5,8,11-tetraoxatetradecan-14-oic acid. The synthesis involves the conversion of the carboxylic acid group to an acyl chloride group using thionyl chloride (SOCl2) as the reagent. The reaction is typically carried out in an inert solvent such as methylene chloride (CH2Cl2) at low temperatures (0 to 5°C) to prevent side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for reagent addition and temperature control is common in industrial production.

Chemical Reactions Analysis

Types of Reactions

2,5,8,11-Tetraoxatetradecan-14-oyl chloride primarily undergoes nucleophilic substitution reactions due to the presence of the reactive acyl chloride group. It can react with various nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters .

Common Reagents and Conditions

    Amines: React with this compound to form amides. The reaction is typically carried out in the presence of a base such as triethylamine (TEA) to neutralize the hydrochloric acid formed.

    Alcohols: React to form esters. The reaction is often catalyzed by a base like pyridine.

    Thiols: React to form thioesters. The reaction conditions are similar to those used for alcohols.

Major Products

The major products formed from these reactions include amides, esters, and thioesters, depending on the nucleophile used. These products are valuable intermediates in organic synthesis and have various applications in pharmaceuticals and materials science.

Scientific Research Applications

2,5,8,11-Tetraoxatetradecan-14-oyl chloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce the tetraoxatetradecanoyl group into molecules. It is also used in the preparation of polymers and other advanced materials.

    Biology: Employed in the modification of biomolecules such as proteins and peptides to study their structure and function.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable conjugates with therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 2,5,8,11-Tetraoxatetradecan-14-oyl chloride involves the formation of covalent bonds with nucleophilic sites on target molecules. The acyl chloride group is highly reactive and can form stable amide, ester, or thioester linkages with nucleophiles. This reactivity makes it a valuable tool in chemical synthesis and modification of biomolecules .

Comparison with Similar Compounds

Similar Compounds

    2,5,8,11-Tetraoxatetradecan-14-oic acid: The precursor to 2,5,8,11-Tetraoxatetradecan-14-oyl chloride, differing by the presence of a carboxylic acid group instead of an acyl chloride group.

    2,5,8,11-Tetraoxatetradecan-14-ol: An alcohol derivative with a hydroxyl group instead of an acyl chloride group.

Uniqueness

This compound is unique due to its high reactivity and ability to form stable covalent bonds with a variety of nucleophiles. This makes it a versatile reagent in organic synthesis and a valuable tool in the modification of biomolecules for research and industrial applications .

Properties

IUPAC Name

3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]propanoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19ClO5/c1-13-4-5-15-8-9-16-7-6-14-3-2-10(11)12/h2-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGLAPNJROIALSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCC(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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